molecular formula C19H24N4S B12767221 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- CAS No. 112093-96-6

2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl-

Cat. No.: B12767221
CAS No.: 112093-96-6
M. Wt: 340.5 g/mol
InChI Key: ZOUPOBNCNLFAPI-UHFFFAOYSA-N
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Description

2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- is a complex organic compound with significant applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a butynyl group, which introduces unique reactivity due to the presence of triple bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole ring is often synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Butynyl Group: The butynyl group can be introduced via Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Thioether Formation: The thiol group is introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the benzimidazole ring.

    Dimethylation: The final step involves the dimethylation of the amine groups, which can be achieved using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring and the butynyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the triple bonds in the butynyl group, converting them to double or single bonds. Catalytic hydrogenation using palladium on carbon is a typical method.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alkenes or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the benzimidazole core is known for its antimicrobial and antiparasitic properties. This compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and parasitic diseases.

Medicine

In medicine, derivatives of benzimidazole are used as proton pump inhibitors and anthelmintics. This compound could be explored for similar applications, potentially offering new therapeutic options.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The butynyl group can undergo reactions that modify the compound’s structure, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Butyn-1-amine: A simpler compound with similar reactivity due to the butynyl group.

    Benzimidazole: The core structure of the compound, known for its biological activity.

    Dimethylamine: A common amine used in various chemical reactions.

Uniqueness

What sets 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- apart is its combination of these functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

112093-96-6

Molecular Formula

C19H24N4S

Molecular Weight

340.5 g/mol

IUPAC Name

4-[2-[4-(dimethylamino)but-2-ynylsulfanyl]benzimidazol-1-yl]-N,N-dimethylbut-2-yn-1-amine

InChI

InChI=1S/C19H24N4S/c1-21(2)13-7-8-15-23-18-12-6-5-11-17(18)20-19(23)24-16-10-9-14-22(3)4/h5-6,11-12H,13-16H2,1-4H3

InChI Key

ZOUPOBNCNLFAPI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CCN1C2=CC=CC=C2N=C1SCC#CCN(C)C

Origin of Product

United States

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